molecular formula C5H3BrClNO2S B1521921 5-Bromopyridine-2-sulfonyl chloride CAS No. 874959-68-9

5-Bromopyridine-2-sulfonyl chloride

Cat. No. B1521921
M. Wt: 256.51 g/mol
InChI Key: CZPJXSLJOVFCOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromopyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C5H3BrClNO2S and a molecular weight of 256.51 . It is a solid substance that should be stored in an inert atmosphere, preferably in a freezer under -20°C .


Synthesis Analysis

The synthesis of 5-Bromopyridine-2-sulfonyl chloride has been described in a study . The compound was synthesized from 2-amino-5-bromopyridine with a yield of 54%. The product was a yellowish solid with a melting point of 142–143°C .


Molecular Structure Analysis

The InChI code for 5-Bromopyridine-2-sulfonyl chloride is CZPJXSLJOVFCOH-UHFFFAOYSA-N . This code is a unique identifier that provides information about the molecular structure of the compound.


Chemical Reactions Analysis

In a study, 2-Aminopyridine-3-sulfonyl chlorides underwent a reaction with tertiary amines in the presence of air to produce sulfonylethenamines . The 2-aminopyridine-3-sulfonyl chloride played a dual role in the process, promoting the aerobic oxidation of the amine and electrophilically trapping the resulting enamine .


Physical And Chemical Properties Analysis

5-Bromopyridine-2-sulfonyl chloride is a solid substance . It has a molecular weight of 256.51 . The compound should be stored in an inert atmosphere, preferably in a freezer under -20°C .

Scientific Research Applications

Synthesis of Novel Compounds

5-Bromopyridine-2-sulfonyl chloride has been utilized in various synthetic pathways to create new chemical entities. For example, it has been used in the synthesis of N-sulfonyl-alkylamines and cycloadducts, showcasing its versatility in creating complex molecules with potential applications in various fields, including pharmaceuticals and material science (Tornus & Schaumann, 1996).

Catalytic Processes

The compound plays a crucial role in catalytic processes, particularly in sulfonylation reactions. For instance, it has been used in ruthenium-catalyzed remote sulfonylation, demonstrating its importance in facilitating selective chemical transformations. This type of catalytic activity is critical in developing efficient and selective synthetic routes, which are essential in industrial chemistry and pharmaceutical synthesis (Ramesh & Jeganmohan, 2017).

Development of Antibacterial and Antifungal Agents

Research has shown that derivatives of 5-bromopyridine-2-sulfonyl chloride exhibit significant antimicrobial activity. This discovery opens the door to developing new antibacterial and antifungal agents, highlighting the compound's potential in addressing various infectious diseases (Ranganatha et al., 2018).

Anticancer Research

There is ongoing research into the anticancer properties of compounds synthesized using 5-bromopyridine-2-sulfonyl chloride. These studies are crucial for discovering new therapeutic agents and understanding the molecular mechanisms of cancer, potentially leading to more effective treatments (Miao et al., 2010).

Application in Organic Synthesis

5-Bromopyridine-2-sulfonyl chloride is an important reagent in organic synthesis, particularly in the construction of complex heterocyclic compounds. Its ability to act as a versatile building block in various chemical reactions highlights its significance in synthetic organic chemistry (Song et al., 2004).

Safety And Hazards

5-Bromopyridine-2-sulfonyl chloride is classified as a dangerous substance. It has been assigned the GHS05 pictogram, indicating that it is corrosive . The compound has the hazard statement H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

5-bromopyridine-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO2S/c6-4-1-2-5(8-3-4)11(7,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPJXSLJOVFCOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659341
Record name 5-Bromopyridine-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromopyridine-2-sulfonyl chloride

CAS RN

874959-68-9
Record name 5-Bromopyridine-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromopyridine-2-sulfonyl chloride
Reactant of Route 2
5-Bromopyridine-2-sulfonyl chloride
Reactant of Route 3
5-Bromopyridine-2-sulfonyl chloride
Reactant of Route 4
5-Bromopyridine-2-sulfonyl chloride

Citations

For This Compound
2
Citations
D Xue, Y Xu, A Kyani, J Roy, L Dai, D Sun… - Journal of medicinal …, 2022 - ACS Publications
Inhibition of oxidative phosphorylation (OXPHOS) is a promising therapeutic strategy for select cancers that are dependent on aerobic metabolism. Here, we report the discovery, …
Number of citations: 11 pubs.acs.org
J Roy, A Kyani, M Hanafi, Y Xu… - Journal of Medicinal …, 2023 - ACS Publications
… The sulfonamide functionality was generated by reacting the 6-fluoroquinolin-8-amine 52b with commercially available 5-bromopyridine-2-sulfonyl chloride under microwave conditions. …
Number of citations: 3 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.